molecular formula C15H15FO2 B8303764 1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol

1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol

Cat. No. B8303764
M. Wt: 246.28 g/mol
InChI Key: GWUSDIZMCIASGD-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol is a useful research compound. Its molecular formula is C15H15FO2 and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluoro-3-methoxyphenyl)-2-phenylethanol

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-2-phenylethanol

InChI

InChI=1S/C15H15FO2/c1-18-15-10-12(7-8-13(15)16)14(17)9-11-5-3-2-4-6-11/h2-8,10,14,17H,9H2,1H3

InChI Key

GWUSDIZMCIASGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC2=CC=CC=C2)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-methoxybenzaldehyde (25 g, 162 mmol) in THF (150 mL) was added a solution of benzyl magnesium chloride (2 M solution in THF, 122 mL, 243 mmol) in THF (50 mL). The reaction mixture was heated at 50° C. for 2 h. The reaction mixture was allowed to cool to rt and quenched by addition of sat. NH4Cl. The reaction mixture was extracted with EtOAc (3×) and the combined organic layers were washed with sat. NaCl, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, eluting with 0-40% EtOAc/hexane) to yield 1-(4-fluoro-3-methoxyphenyl)-2-phenylethanol as a yellow oil (24 g, 60% yield). 1H NMR (500 MHz, CDCl3) δ ppm 7.27-7.32 (m, 2H), 7.21-7.27 (m, 1H), 7.16 (d, J=7 Hz, 2H), 7.01 (dd, J=11, 8 Hz, 1H), 6.92 (dd, J=8, 2 Hz, 1H), 6.82 (ddd, J=8, 4, 1 Hz, 1H), 4.80-4.88 (m, 1H), 4.66 (d, J=6 Hz, 1H), 3.84 (s, 3H), 2.91-3.04 (m, 2H).
Quantity
25 g
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122 mL
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150 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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